6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a phenyl group, a pyridine ring, and an azetidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be summarized as follows:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as aldehydes and amines, under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction, typically involving the reaction of a suitable amine with a halogenated compound.
Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2-{1-[6-(methoxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- 6-Phenyl-2-{1-[6-(ethoxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15(2)29-20-10-8-17(12-23-20)22(28)25-13-18(14-25)26-21(27)11-9-19(24-26)16-6-4-3-5-7-16/h3-12,15,18H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHRWJFPQVBEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.